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molecular formula C10H10ClN3O B8559158 Propanamide, 3-chloro-N-1H-indazol-5-yl- CAS No. 478828-54-5

Propanamide, 3-chloro-N-1H-indazol-5-yl-

Cat. No. B8559158
M. Wt: 223.66 g/mol
InChI Key: UMLLIOQPHANCGM-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Triethylamine (1.6 ml, 30.0 mmol) was added to a solution of 5-aminoindazole (2.0 g, 15.0 mmol) in tetrahydrofuran (50 ml) at room temperature, followed by adding thereto 3-chloropropionyl chloride (1.43 ml, 15.0 mmol) at 0° C., and the resulting mixture was stirred at room temperature for 30 minutes. Then, the reaction solution was distilled under reduced pressure to remove the solvent, and the resulting residue was suspended in ethanol and stirred. Thereafter, the solid was collected by filtration and dried under reduced pressure to obtain 3-chloro-N-(1H-indazol-5-yl)propanamide (1.49 g, 44%).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[CH:12]2.[Cl:18][CH2:19][CH2:20][C:21](Cl)=[O:22]>O1CCCC1>[Cl:18][CH2:19][CH2:20][C:21]([NH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[CH:12]2)=[O:22]

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.43 mL
Type
reactant
Smiles
ClCCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
DISTILLATION
Type
DISTILLATION
Details
Then, the reaction solution was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
FILTRATION
Type
FILTRATION
Details
Thereafter, the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)NC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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